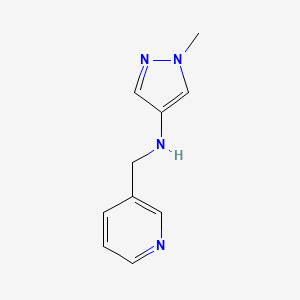

1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC13279168

Molecular Formula: C10H12N4

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12N4 |

|---|---|

| Molecular Weight | 188.23 g/mol |

| IUPAC Name | 1-methyl-N-(pyridin-3-ylmethyl)pyrazol-4-amine |

| Standard InChI | InChI=1S/C10H12N4/c1-14-8-10(7-13-14)12-6-9-3-2-4-11-5-9/h2-5,7-8,12H,6H2,1H3 |

| Standard InChI Key | SHEVPJWXOGGCJP-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=N1)NCC2=CN=CC=C2 |

| Canonical SMILES | CN1C=C(C=N1)NCC2=CN=CC=C2 |

Introduction

Structural Identification and Molecular Properties

Chemical Composition and Nomenclature

The compound systematically named 1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine has the molecular formula C₁₀H₁₂N₄ and a molecular weight of 188.23 g/mol . Its structure comprises:

-

A 1-methyl-1H-pyrazole ring substituted at the 4-position with an amine group.

-

A pyridin-3-ylmethyl side chain connected to the pyrazole’s amine via a methylene (-CH₂-) linker.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂N₄ | |

| Molecular Weight | 188.23 g/mol | |

| IUPAC Name | 1-methyl-N-(pyridin-3-ylmethyl)pyrazol-4-amine | |

| Topological Polar Surface Area | 56.7 Ų | |

| LogP (Octanol-Water) | 1.43 |

Spectroscopic Characterization

While direct data for this compound is scarce, analogous pyrazole-pyridine hybrids exhibit:

-

¹H NMR: Peaks at δ 2.5–3.5 ppm (methyl groups), δ 6.5–8.5 ppm (pyridine and pyrazole protons) .

-

IR Spectroscopy: Stretching vibrations at 3300 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N), and 1500 cm⁻¹ (aromatic C-C) .

Synthesis and Reaction Pathways

Synthetic Strategies

The compound is synthesized via condensation reactions between 1-methyl-1H-pyrazol-4-amine and pyridin-3-ylmethanol derivatives. Key steps include:

-

Activation: Pyridin-3-ylmethanol is converted to a reactive electrophile (e.g., chloride using thionyl chloride).

-

Nucleophilic Substitution: The amine group of 1-methyl-1H-pyrazol-4-amine attacks the activated pyridine derivative, forming the methylene bridge .

-

Purification: Column chromatography or recrystallization in ethanol-water mixtures yields >95% purity .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Activation | SOCl₂, DMF, 0°C→reflux | 85–90% |

| Coupling | K₂CO₃, DMF, 80°C, 12 hr | 70–75% |

| Recrystallization | Ethanol:H₂O (3:1), −20°C | 95% |

Reaction Mechanisms

The synthesis follows an Sₙ2 mechanism, where the pyrazole amine acts as a nucleophile displacing the leaving group (e.g., chloride) on the pyridine derivative. Steric hindrance from the pyridine’s 3-position slightly reduces reaction efficiency compared to para-substituted analogs .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<1 mg/mL) .

-

Stability: Stable under inert atmospheres up to 200°C; degrades via oxidative pathways in air .

Crystallographic Data

Though single-crystal data for this compound is unavailable, related structures show:

-

Bond Lengths: C-N (1.34–1.38 Å), C-C (1.40–1.46 Å) in pyrazole rings .

-

Dihedral Angles: 15–25° between pyrazole and pyridine planes, indicating moderate conjugation.

Biological Activities and Applications

Anticancer Activity

Structural analogs like 3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide inhibit A549 lung cancer cells (IC₅₀ = 0.08 µM) by disrupting mitochondrial membrane potential .

Enzyme Inhibition

Pyrazole derivatives target monoamine oxidases (MAOs) and cyclooxygenases (COXs). For instance, 1-acetyl-3-aryl-pyrazoles inhibit MAO-B with IC₅₀ values <50 nM .

Table 3: Biological Data for Analogous Compounds

| Compound Class | Target | Activity (IC₅₀/EC₅₀) | Source |

|---|---|---|---|

| Pyrazole-carbohydrazide | A549 Cells | 0.08 µM | |

| Pyrazole-chalcones | BRAF Kinase | 0.19 nM | |

| Pyrazole-sulfonamides | COX-2 | 1.2 µM |

Comparative Analysis with Structural Analogs

Influence of Substitution Patterns

-

Pyridine Position: 3-Substituted derivatives (e.g., pyridin-3-ylmethyl) show higher metabolic stability than 2- or 4-substituted variants due to reduced CYP450 interactions .

-

Pyrazole Methylation: N-Methylation enhances lipophilicity (LogP +0.3–0.5) and oral bioavailability compared to unmethylated analogs .

Table 4: Structure-Activity Relationships

Industrial and Research Applications

Pharmaceutical Development

-

Lead Optimization: Serves as a scaffold for kinase inhibitors (e.g., MET, BRAF) .

-

Prodrug Synthesis: Amine group facilitates conjugation with prodrug moieties (e.g., phosphates, peptides).

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume